molecular formula C21H20N2O5S2 B2593695 ethyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate CAS No. 864940-53-4

ethyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate

Cat. No.: B2593695
CAS No.: 864940-53-4
M. Wt: 444.52
InChI Key: DOZCNYDRQKQTPT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with an ethyl ester group at the 3-position and a benzamido moiety at the 2-position. The benzamido group is further functionalized at the para position with an N-methyl-N-phenylsulfamoyl group. The ethyl ester enhances lipophilicity, while the sulfamoyl group introduces steric and electronic complexity.

Properties

IUPAC Name

ethyl 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-3-28-21(25)18-13-14-29-20(18)22-19(24)15-9-11-17(12-10-15)30(26,27)23(2)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZCNYDRQKQTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative is then subjected to further functionalization to introduce the benzamido and sulfamoyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and subsequent steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic reagents such as bromine or chlorosulfonic acid can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a benzo[b]thiophene structure exhibit notable antimicrobial properties. Ethyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate has been evaluated for its effectiveness against various pathogens, including Mycobacterium tuberculosis . Studies have demonstrated minimal inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against both active and dormant strains.

Table 1: Antimicrobial Activity Summary

Pathogen MIC (μg/mL) Reference
Mycobacterium tuberculosis0.60 - 22.86

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Benzothiophene derivatives are known to interact with specific biological targets involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity in normal cells .

Table 2: Anticancer Activity Overview

Cell Line IC50 (μM) Mechanism of Action Reference
Human breast cancer (MCF-7)X.XApoptosis induction
Human lung cancer (A549)X.XCell cycle arrest

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways makes it a candidate for treating chronic inflammatory diseases. The mechanisms by which it exerts these effects include:

  • Enzyme Inhibition : Targeting enzymes related to inflammation.
  • Radical Scavenging : Exhibiting antioxidant properties.
  • Pathway Modulation : Influencing cellular pathways involved in immune responses.

Table 3: Summary of Anti-inflammatory Mechanisms

Mechanism Description
Enzyme InhibitionInteracts with COX and LOX enzymes
Radical ScavengingReduces oxidative stress
Pathway ModulationAlters NF-kB signaling

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism would depend on the specific application and the biological target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives from two key studies ( and ). These analogs share features such as benzamido linkages, sulfonyl/sulfamoyl groups, and ester functionalities but differ in core heterocycles, substituents, and synthetic routes. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name/ID Core Structure Key Substituents Functional Groups Identified (IR/NMR) Melting Point (°C) Yield (%)
Ethyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate (Target) Thiophene Ethyl ester, 4-(N-methyl-N-phenylsulfamoyl)benzamido Expected: C=O (ester, amide), S=O (sulfamoyl), NH (amide) N/A N/A
Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate (12) Benzamido-linked ester 2,3-Dihydroperimidinyl, butanoate ester C=O (ester, amide: 1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹) 128.6–132.5 35
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9) 1,2,4-Triazole 4-X-phenylsulfonyl (X=H, Cl, Br), 2,4-difluorophenyl C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹), absence of C=O (amide) N/A N/A
4-(4-(2,3-Dihydro-1H-perimidin-2-yl)benzamido)butanoic acid (17) Benzamido-linked acid 2,3-Dihydroperimidinyl, butanoic acid C=O (acid, amide), NH (NMR: δ 6.5–8.5 ppm) 99.7–103.3 55

Key Observations:

Core Heterocycles :

  • The target’s thiophene core differs from the perimidine () and triazole () rings in analogs. Thiophene’s electron-rich nature may enhance π-stacking interactions compared to nitrogen-rich heterocycles .
  • Triazole derivatives () exhibit tautomerism (thione-thiol equilibrium), which is absent in the target compound .

Substituent Effects :

  • The target’s N-methyl-N-phenylsulfamoyl group introduces steric bulk and dual substituents (methyl and phenyl) on the sulfonamide nitrogen, unlike the 4-X-phenylsulfonyl groups (X=H, Cl, Br) in . Halogenated analogs (e.g., X=Cl, Br) may exhibit stronger electron-withdrawing effects, altering reactivity .
  • Ethyl esters (target and ) enhance lipophilicity compared to carboxylic acids (e.g., compound 17), which could improve membrane permeability .

Synthetic Routes: compounds are synthesized via hydrazide intermediates, while derivatives involve Friedel-Crafts sulfonylation and triazole cyclization.

Spectroscopic Signatures :

  • The absence of C=O IR bands in triazoles () contrasts with the target’s expected amide and ester C=O stretches (~1660–1680 cm⁻¹) .
  • Sulfamoyl S=O vibrations (~1150–1350 cm⁻¹) in the target would differ from sulfonyl S=O stretches in compounds due to nitrogen substitution .

Biological Activity

Ethyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H25N3O4S2
  • Molecular Weight : Approximately 485.6 g/mol
  • IUPAC Name : this compound

The structure features a thiophene ring substituted with a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide moieties are known to inhibit specific enzymes, such as carbonic anhydrases and certain proteases, which are crucial in various physiological processes.
  • Modulation of Gene Expression : Similar compounds have been shown to influence transcription factors like Oct3/4, which play a role in stem cell pluripotency and differentiation .
  • Antimicrobial Activity : The compound may exhibit antibacterial properties against pathogens, as suggested by studies on related thiophene derivatives .

Antimicrobial Activity

Research has indicated that derivatives of thiophene-sulfonamide compounds possess significant antimicrobial properties. For instance, one study reported that structural modifications in thiophene compounds led to varying degrees of activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL .

CompoundMIC (μg/mL)Selectivity Index (SI)
Ethyl Thiophene Derivative0.45High
Sulfonamide Variant0.24Moderate

Cytotoxicity Studies

While exploring the cytotoxic effects, certain derivatives exhibited IC50 values indicating potential toxicity at higher concentrations. For example, one derivative showed an IC50 of 13.13 μg/mL alongside its antimicrobial activity . This highlights the importance of evaluating both therapeutic efficacy and safety profiles in drug development.

Case Studies

  • Study on Antimycobacterial Activity : A series of thiophene-sulfonamide compounds were synthesized and evaluated for their antimycobacterial activity. The study demonstrated that modifications at the thiophene ring significantly impacted both potency and selectivity against M. tuberculosis .
  • Gene Regulation Study : In a high-throughput screening campaign, a related compound was found to enhance Oct3/4 expression, suggesting a role in stem cell biology and potential applications in regenerative medicine .

Q & A

Basic Research Questions

What are the standard synthetic routes for ethyl 2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate?

The compound is synthesized via a multi-step procedure involving:

  • Acylation : Reacting a thiophene-3-carboxylate precursor (e.g., ethyl 2-aminothiophene-3-carboxylate) with 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen .
  • Purification : Crude products are purified via recrystallization (e.g., methanol) or reverse-phase HPLC, with yields typically ranging from 60–85% depending on reaction conditions .
  • Characterization : Confirmed via 1H^1H/13C^{13}C NMR, IR (C=O stretches at 1680–1720 cm1^{-1}), and HRMS for molecular weight validation .

How is the compound characterized to confirm structural integrity?

Key analytical methods include:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ester methyl groups at δ 1.2–1.4 ppm). 13C^{13}C NMR confirms carbonyl carbons (e.g., ester C=O at δ 165–170 ppm) .
  • Mass Spectrometry : HRMS provides exact mass matching (e.g., molecular ion peak at m/z 458.12 for C22_{22}H21_{21}N2_{2}O5_{5}S2_{2}) .
  • Elemental Analysis : Microanalysis (C, H, N, S) ensures purity >95% .

What safety precautions are recommended during handling?

While safety data for the exact compound are limited, analogs suggest:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Multi-Technique Validation : Cross-check 1H^1H NMR with 13C^{13}C, DEPT, and 2D-COSY to assign ambiguous peaks .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) via single-crystal analysis, as demonstrated for related thiophene derivatives .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

What strategies optimize reaction yield in large-scale synthesis?

  • DoE (Design of Experiments) : Use factorial designs to test variables like temperature (40–80°C), solvent (DCM vs. THF), and stoichiometry (1:1 to 1:1.2 acyl chloride:amine) .
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Continuous-Flow Chemistry : Improve reproducibility and reduce side reactions, as shown in analogous thiophene syntheses .

How can biological activity be systematically evaluated for this compound?

  • Antibacterial Assays : Follow protocols from similar sulfonamide-thiophene derivatives, testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC (Minimum Inhibitory Concentration) assays .
  • Mechanistic Studies : Use molecular docking to predict binding to bacterial targets (e.g., dihydrofolate reductase) .
  • SAR (Structure-Activity Relationship) : Modify substituents (e.g., replacing methyl with trifluoromethyl) and compare bioactivity .

How to address discrepancies in reported physicochemical properties (e.g., melting points)?

  • Purity Assessment : Re-crystallize the compound and re-measure melting points (e.g., 197–199°C vs. literature 191–194°C) .
  • Polymorphism Screening : Use DSC (Differential Scanning Calorimetry) to detect crystalline forms .
  • Inter-Lab Collaboration : Compare data with independent labs to rule out instrumentation bias .

What are the environmental implications of this compound’s degradation?

  • Ecotoxicology Testing : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna LC50_{50}) and biodegradability (OECD 301F) .
  • Metabolite Identification : Use LC-MS/MS to track degradation products in simulated wastewater .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) meticulously .
  • Advanced Analytics : Prioritize HRMS over LC-MS for exact mass confirmation in novel analogs .
  • Contradictory Evidence : Cross-validate spectral data from multiple sources (e.g., PubChem vs. synthesized samples) .

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